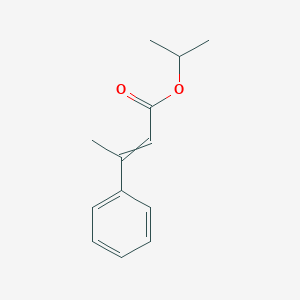![molecular formula C17H18O5 B14206020 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 823221-92-7](/img/structure/B14206020.png)
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methoxy and phenoxy groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenoxyphenol with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction temperature and time are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure consistent quality and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy groups can be reduced to form phenolic derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the phenoxy groups may produce phenol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The methoxy and phenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxolane ring provides a stable framework that can modulate the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxy group but lacks the dioxolane ring and phenoxy groups.
4-Hydroxy-3-methoxytoluene: Similar in structure but with different functional groups and reactivity.
4-Methylguaiacol: Contains a methoxy group and a phenolic structure but differs in overall molecular architecture.
Uniqueness
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring with methoxy and phenoxy groups. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
823221-92-7 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
2-methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H18O5/c1-18-17-20-12-16(22-17)11-19-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
InChI-Schlüssel |
TYQBGWYIQQBLFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
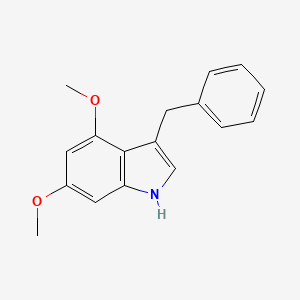
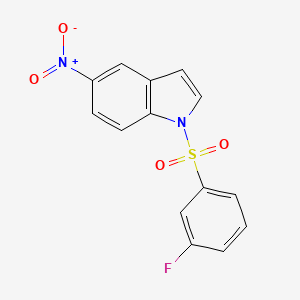
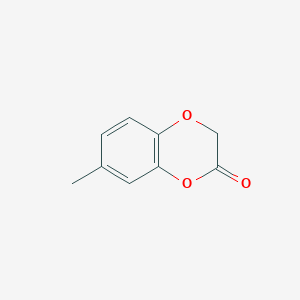
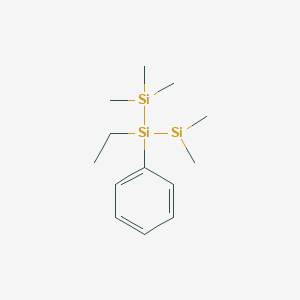
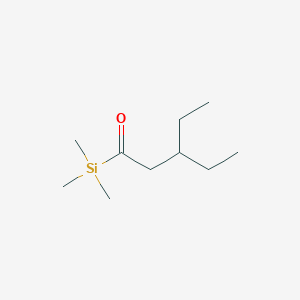
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
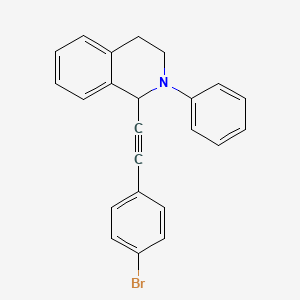
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

